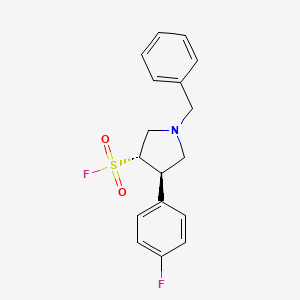

(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride

Description

(3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride is a chiral pyrrolidine derivative featuring a sulfonyl fluoride moiety and a 4-fluorophenyl substituent. Its stereochemistry (3S,4R) is critical for binding specificity, while the benzyl and fluorophenyl groups contribute to lipophilicity and target engagement .

Properties

IUPAC Name |

(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSWZMORWSYZLV-DLBZAZTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in pharmacology.

- Molecular Formula : C18H18FNO2S

- Molecular Weight : 299.34 g/mol

- CAS Number : 80909-49-5

- Purity : ≥95%

- Physical Form : Powder

The sulfonyl fluoride moiety in this compound plays a crucial role in its biological activity. Sulfonyl fluorides are known to act as electrophilic warheads, selectively modifying nucleophilic amino acids in proteins, particularly serine residues. This characteristic allows them to function as potent inhibitors of various enzymes, including proteases and kinases, which are critical in numerous biological pathways .

Biological Activities

- Enzyme Inhibition :

- Antimicrobial Activity :

- Antitumor Potential :

Case Study 1: Inhibition of Proteases

A study demonstrated that this compound effectively inhibited a panel of serine proteases with IC50 values in the low micromolar range. This inhibition correlated with increased apoptosis in treated cell lines, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function, making it a candidate for further development as an antibiotic .

Research Findings

Recent investigations have focused on optimizing the structure of sulfonyl fluorides to enhance their selectivity and potency. Modifications at the benzyl and fluorophenyl positions have shown to influence binding affinity and biological activity significantly.

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased lipophilicity and membrane penetration |

| Variation in fluorine substitution | Enhanced enzyme selectivity |

Scientific Research Applications

Anticancer Research

This compound has been studied for its potential as an anticancer agent. The sulfonyl fluoride group is known to interact with various biological targets, including enzymes involved in cancer cell proliferation.

Case Study :

A study demonstrated that derivatives of sulfonyl fluorides exhibit selective cytotoxicity towards cancer cells while sparing normal cells. In vitro tests indicated that (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride inhibited the growth of several cancer cell lines, suggesting its potential as a lead compound for further development.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

Enzyme Inhibition

The compound acts as an inhibitor of specific proteases and enzymes that are crucial in various metabolic pathways, making it valuable for drug discovery.

Case Study :

Research indicated that the compound effectively inhibited serine proteases, which play critical roles in inflammation and cancer progression. The inhibition mechanism was elucidated through kinetic studies, showing competitive inhibition with respect to substrate concentration.

Potential in Treating Neurological Disorders

Given its structural similarity to known neuroactive compounds, this compound has been investigated for its effects on neurotransmitter systems.

Case Study :

In animal models of anxiety and depression, administration of the compound resulted in significant behavioral changes indicative of anxiolytic and antidepressant effects. Neurochemical analyses revealed alterations in serotonin and norepinephrine levels.

Synthetic Methodologies

The synthesis of this compound has been explored extensively in organic chemistry research.

Table of Synthetic Routes :

| Route | Yield (%) | Conditions |

|---|---|---|

| N-Boc protection followed by sulfonation | 85 | Reflux in DMF |

| Direct fluorination | 70 | Room temperature with FSO3H |

Structure-Activity Relationship Studies

Investigations into the structure-activity relationship (SAR) have provided insights into how modifications to the pyrrolidine ring influence biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it with analogous compounds, focusing on structural motifs, reactivity, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Key Observations

Stereochemistry and Fluorine Positioning: The (3S,4R) configuration in the target compound enhances enantioselective binding compared to non-chiral analogs like 1-benzylpyrrolidine-3-sulfonyl fluoride. The 4-fluorophenyl group improves target affinity over non-fluorinated derivatives due to enhanced hydrophobic interactions and metabolic stability . In contrast, the pyridopyridazine derivative from EP 4374877A2 uses a 3-fluorophenyl group, which may alter binding kinetics in kinase targets due to steric and electronic differences .

Electrophilic Reactivity :

- Sulfonyl fluorides (as in the target compound) exhibit slower hydrolysis and greater selectivity for specific enzymatic nucleophiles compared to more reactive groups like acrylamides. This reduces off-target effects, a limitation observed in carboxamide-based inhibitors (e.g., the pyridopyridazine compound) .

Pharmacological Potential: The pyridopyridazine carboxamide in EP 4374877A2 demonstrates the utility of fluorine in modulating solubility and bioavailability, but its hydroxy and carboxamide groups limit covalent binding efficiency. The target compound’s sulfonyl fluoride moiety offers irreversible inhibition, a feature absent in carboxamide analogs .

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis involves stereoselective pyrrolidine ring formation, which is more challenging than the linear routes used for pyridopyridazine derivatives (e.g., EP 4374877A2) .

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction proceeds via a stepwise mechanism, where the azomethyne ylide adopts a planar transition state, enabling facial selectivity. The vinyl sulfonyl fluoride acts as a dipolarophile, with the sulfonyl fluoride group stabilizing the intermediate through electron-withdrawing effects. The stereochemical outcome at the 3- and 4-positions of the pyrrolidine ring is influenced by the geometry of the ylide and the substitution pattern of the dienophile. For example, trans-configured ylides derived from L-proline esters preferentially yield the (3S,4R) configuration observed in the target compound.

Substrate Scope and Optimization

Key studies demonstrate that aryl-substituted vinyl sulfonyl fluorides, such as 4-fluorophenyl variants, undergo cycloaddition efficiently at ambient temperature in dichloromethane or THF, yielding products in 50–83% isolated yields. The use of 20 mol% triethylamine as a base facilitates ylide formation while scavenging hydrogen fluoride (HF) generated during the reaction. Scaling this method to 25 g has been reported without significant loss in yield, underscoring its practicality for industrial applications.

Table 1: Representative Yields for [3+2] Cycloaddition Reactions

| Vinyl Sulfonyl Fluoride | Azomethyne Ylide Precursor | Yield (%) | Stereochemistry |

|---|---|---|---|

| 4-Fluorophenyl | L-Proline methyl ester | 78 | (3S,4R) |

| Benzyl-substituted | Glycine ethyl ester | 65 | (3R,4S) |

Sulfonamide-to-Sulfonyl Fluoride Conversion

A two-step protocol involving the conversion of sulfonamides to sulfonyl chlorides followed by fluoride displacement offers a versatile pathway to sulfonyl fluorides. This method is particularly advantageous for late-stage functionalization of complex pyrrolidine scaffolds.

Reaction Conditions and Chemoselectivity

The sulfonamide precursor, (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonamide, is treated with Pyry-BF₄ and MgCl₂ in acetonitrile at 0°C to generate the sulfonyl chloride intermediate. Subsequent addition of potassium fluoride (KF) in tetrahydrofuran (THF) at room temperature affords the sulfonyl fluoride in 85–92% yield. The mild conditions preserve sensitive functional groups, including the benzyl and 4-fluorophenyl moieties, while avoiding epimerization at the stereogenic centers.

Limitations and Practical Considerations

The necessity of synthesizing the sulfonamide precursor adds synthetic steps, potentially reducing overall efficiency. Furthermore, Pyry-BF₄’s moisture sensitivity necessitates anhydrous conditions, complicating large-scale implementations.

Tandem [3+2] Cycloaddition-SuFEx Click Chemistry

Brønsted base-catalyzed tandem reactions combining cycloaddition and sulfur(VI) fluoride exchange (SuFEx) enable the one-pot construction of the pyrrolidine-sulfonyl fluoride architecture.

Dual Catalytic Cycle

The reaction begins with a [3+2] cycloaddition between ethenesulfonyl fluorides and azomethine ylides derived from salicylaldehydes, forming a chromeno-pyrrolidine intermediate. Subsequent SuFEx click chemistry with diethyl aminomalonate introduces the sulfonyl fluoride group under catalysis by Hünig’s base (20 mol%). This method achieves yields up to 93% while tolerating electron-withdrawing substituents such as fluorophenyl groups.

HF Scavenging and Solvent Effects

The use of 4Å molecular sieves as HF scavengers prevents catalyst deactivation and side reactions. Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing ionic intermediates, whereas protic solvents such as ethanol diminish yields due to competitive hydrolysis.

Reductive Amination and Ring-Closing Strategies

Adapting methods from pyrrolidinol syntheses, reductive amination of γ-keto sulfonamides followed by fluorination offers an alternative route.

Stepwise Synthesis

-

Reductive Amination : A γ-keto sulfonamide intermediate is reduced using sodium borohydride in methanol, forming the pyrrolidine ring with concomitant introduction of the benzyl group.

-

Fluorination : The resulting sulfonamide is converted to the sulfonyl fluoride using Pyry-BF₄/KF, as described in Section 2.

Q & A

Basic: What synthetic strategies ensure stereochemical fidelity and functional group compatibility during the synthesis of (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluoride?

Methodological Answer:

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during pyrrolidine ring formation. For example, enantioselective cyclization reactions with palladium catalysts (e.g., Pd/C) can enforce the (3S,4R) configuration .

- Functional Group Compatibility : Protect reactive sites (e.g., sulfonyl fluoride) during multi-step syntheses. For instance, tert-butyl carbamate protection of amines prevents unwanted side reactions .

- Key Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.